2-(Biphenyl-4-yloxy)-1-cyclopropylethanol
Overview
Description
The compound “2-(biphenyl-4-yloxy)acetohydrazide” is similar to the requested compound. It has a CAS Number of 84161-08-0 and a molecular weight of 242.28 . Another similar compound is "(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid" .
Synthesis Analysis
The synthesis of similar compounds often involves the Williamson reaction . Another method involves the reaction between NBS and 1-([1,1’-biphenyl]-4-yl)ethan-1-one .Molecular Structure Analysis
The molecular structure of similar compounds often involves a biphenyl fragment .Chemical Reactions Analysis
Biphenyl compounds often undergo reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
Biphenyl compounds often exhibit liquid crystal (LC) behavior when certain structural factors are introduced .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its biphenyl structure is a common motif in drugs due to its ability to interact with biological targets. The compound’s structural features allow for modifications that can lead to the development of new therapeutic agents with potential anti-inflammatory, antibacterial, and antifungal properties .
Agriculture Chemicals
In agriculture, biphenyl derivatives are utilized to create compounds that protect crops from pests and diseases. The biphenyl moiety of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol can be functionalized to produce novel agrochemicals, potentially offering enhanced activity and selectivity for specific agricultural applications .
Organic Light-Emitting Diodes (OLEDs)
The biphenyl core of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is significant in the field of OLEDs. It can be used to synthesize compounds that form part of the fluorescent layers in OLEDs, contributing to the development of advanced display and lighting technologies .
Liquid Crystal Technology
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The biphenyl structure is often used in the synthesis of liquid crystals due to its ability to induce the desired mesomorphic properties. 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol could be a precursor in the synthesis of new liquid crystalline materials with potential applications in displays and sensors .
Pharmacological Activities
Biphenyl derivatives, including those related to 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol, have been studied for their pharmacological activities. They are known to exhibit a wide range of biological activities, such as anti-inflammatory and antimicrobial effects, which are valuable in the development of new drugs .
Biological Activities
The biphenyl moiety is a key feature in compounds with various biological activities. Research into derivatives of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol could lead to the discovery of new biologically active substances with potential applications in medicine, such as antiviral and anti-infective agents .
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,17-18H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVPTDUNLRUYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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